molecular formula C32H33N3O4S2 B11081127 Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11081127
M. Wt: 587.8 g/mol
InChI Key: SZDYYUPWYXARLC-UHFFFAOYSA-N
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Description

Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the quinoline moiety, followed by the introduction of the propan-2-yloxy group. Subsequent steps include the formation of the carbamothioyl group and the cycloocta[b]thiophene ring. The final step involves the esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its complex structure allows for the exploration of various binding interactions, which can be useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials. Its unique properties may make it suitable for use in coatings, adhesives, or other applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and rings. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C32H33N3O4S2

Molecular Weight

587.8 g/mol

IUPAC Name

methyl 2-[[2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C32H33N3O4S2/c1-19(2)39-21-12-10-11-20(17-21)26-18-24(22-13-8-9-15-25(22)33-26)29(36)34-32(40)35-30-28(31(37)38-3)23-14-6-4-5-7-16-27(23)41-30/h8-13,15,17-19H,4-7,14,16H2,1-3H3,(H2,34,35,36,40)

InChI Key

SZDYYUPWYXARLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC

Origin of Product

United States

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